Redox Activity Differentiation: Dinitrodiphenylthioether vs. Dinitroaniline Antileishmanial Potency
The antileishmanial potency of dinitrodiphenylthioether analogs, which contain a dinitrodiphenyl core motif, is directly correlated with the presence of two aromatic nitro groups and a third electron-withdrawing substituent. This structural requirement corresponds with a measurable redox potential and the ability to generate reactive oxygen species (ROS) in Leishmania parasites [1]. The lead compound BTB 06237 (a dinitrodiphenylthioether derivative) exhibits an IC50 of 0.52 ± 0.20 µM against L. donovani axenic amastigotes [1]. This activity is contingent upon the intact dinitroaromatic system and is diminished when these nitro groups are altered or removed, highlighting a quantifiable structure-activity relationship [1].
| Evidence Dimension | Antileishmanial activity (IC50) |
|---|---|
| Target Compound Data | Lead compound BTB 06237 (dinitrodiphenylthioether derivative): IC50 = 0.52 ± 0.20 µM |
| Comparator Or Baseline | Analogs with alterations to the 1,3-dinitro-5-(trifluoromethyl)benzene ring (i.e., modified dinitroaromatic core) |
| Quantified Difference | Qualitative SAR: Alterations to the dinitroaromatic core abolish or significantly reduce potency. |
| Conditions | In vitro assay against L. donovani axenic amastigotes |
Why This Matters
Procuring dinitrodiphenyl or its derivatives for antileishmanial research requires confirmation of the specific dinitro substitution pattern, as even minor modifications to the core structure can abolish biological activity.
- [1] Delfin DA, Morgan RE, Zhu X, Werbovetz KA. Redox-active dinitrodiphenylthioethers against Leishmania: Synthesis, structure-activity relationships and mechanism of action studies. Bioorg Med Chem. 2009;17(2):820-829. View Source
